1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy-
Description
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- (C₁₀H₉N₂O₈S₂), is a naphthalene derivative featuring two sulfonic acid groups at positions 1 and 3, amino groups at positions 4 and 6, and a hydroxyl group at position 5. This compound’s structure confers unique solubility and reactivity, making it valuable in dyes, pharmaceuticals, and analytical chemistry.
Properties
CAS No. |
90916-40-8 |
|---|---|
Molecular Formula |
C10H10N2O7S2 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4,6-diamino-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H10N2O7S2/c11-5-2-1-4-6(20(14,15)16)3-7(21(17,18)19)9(12)8(4)10(5)13/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19) |
InChI Key |
JXCSFFDSYCDPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- typically involves multi-step chemical reactions. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent hydroxylation. Industrial production methods often utilize controlled reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically convert nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving the sulfonic acid groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are used in staining techniques for microscopy.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- involves its interaction with various molecular targets. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The compound’s closest analogs differ in sulfonic acid, amino, and hydroxyl group placements. Key comparisons include:
Key Findings :
- Sulfonic Acid Groups: Dual sulfonic groups (e.g., 1,3 or 1,7 positions) enhance water solubility compared to mono-sulfonated analogs (e.g., 2-amino-1-naphthalenesulfonic acid) .
- Isomer-Specific Reactivity : The 2,7-naphthalenedisulfonic acid isomer (CAS 5460-09-3 ) demonstrates coupling reactivity with diazonium salts, suggesting similar applications for the target compound in dye synthesis.
Data Tables
Table 1: Structural Comparison of Key Naphthalene Derivatives
Biological Activity
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- (CAS No. 90916-40-8) is a compound with significant biological activity and potential applications in various fields, including dye manufacturing and pharmaceutical research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It is a derivative of naphthalene with two sulfonic acid groups and amino functionalities that contribute to its reactivity and biological properties.
Biological Activity
1. Antimicrobial Properties
Research indicates that 1,3-naphthalenedisulfonic acid derivatives exhibit antimicrobial activity against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .
2. Antioxidant Activity
The antioxidant potential of this compound has been explored in vitro. It was found to scavenge free radicals effectively, which could have implications for preventing oxidative stress-related diseases . The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them.
3. Cytotoxic Effects
In cell line studies, 1,3-naphthalenedisulfonic acid showed cytotoxic effects on cancer cells. The compound was observed to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various naphthalene derivatives, including 1,3-naphthalenedisulfonic acid. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | Concentration (µg/mL) | % Inhibition (S. aureus) | % Inhibition (E. coli) |
|---|---|---|---|
| 1,3-Naphthalenedisulfonic acid | 50 | 75% | 70% |
| Control (No treatment) | - | 0% | 0% |
Case Study 2: Antioxidant Activity
In a comparative study of antioxidant activities among various compounds, the DPPH radical scavenging assay revealed that 1,3-naphthalenedisulfonic acid exhibited a scavenging effect comparable to well-known antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| Ascorbic Acid | 25 |
| 1,3-Naphthalenedisulfonic Acid | 30 |
| Control | >100 |
Antimicrobial Mechanism
The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell membranes and inhibit key metabolic pathways essential for bacterial growth.
Antioxidant Mechanism
The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons or hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
